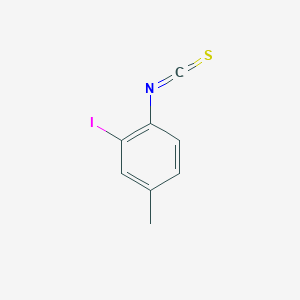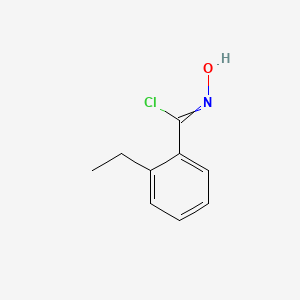
2-Ethyl-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-hydroxybenzimidoyl Chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of an ethyl group attached to the benzimidoyl moiety, along with a hydroxyl group and a chloride atom. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2-ethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chloride atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Substituted benzimidoyl derivatives.
Scientific Research Applications
2-Ethyl-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-hydroxybenzimidoyl Chloride involves its ability to form reactive intermediates, such as radicals or cations, which can interact with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidoyl Chloride: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-N-hydroxybenzimidoyl Chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
N-Hydroxybenzimidoyl Bromide: Similar structure but with a bromide atom instead of chloride, leading to different reactivity.
Uniqueness
2-Ethyl-N-hydroxybenzimidoyl Chloride is unique due to the presence of the ethyl group, which enhances its hydrophobicity and affects its reactivity compared to other benzimidoyl chlorides. This structural feature can influence its interactions with biological targets and its solubility in organic solvents.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-ethyl-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-2-7-5-3-4-6-8(7)9(10)11-12/h3-6,12H,2H2,1H3 |
InChI Key |
MNIVGTGUZMEWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




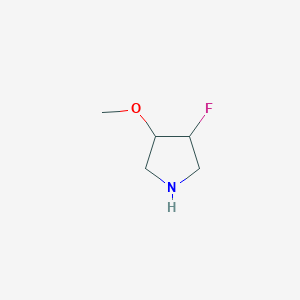
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
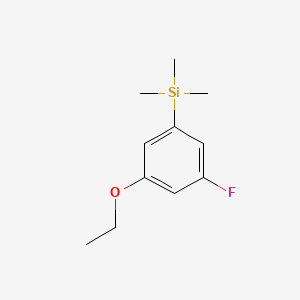
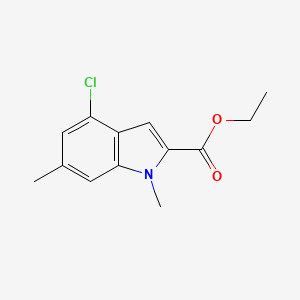


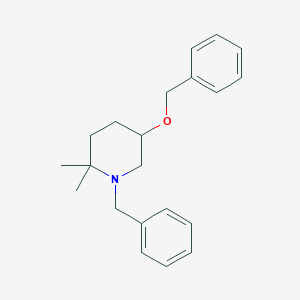
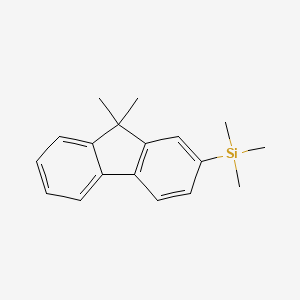
![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)

